molecular formula C13H20Cl2N2O B1436431 5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride CAS No. 2060041-05-4

5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride

Cat. No. B1436431
M. Wt: 291.21 g/mol
InChI Key: VBJAECLOBPSVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride” is a chemical compound with the CAS Number: 2060041-05-4 . It has a molecular weight of 291.22 .


Molecular Structure Analysis

The IUPAC Name for this compound is 5-cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride . The InChI Code is 1S/C13H18N2O.2ClH/c1-2-12(9-14-7-1)16-13-6-5-11(8-15-13)10-3-4-10;;/h5-6,8,10,12,14H,1-4,7,9H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Compounds with structures similar to 5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride have been synthesized and studied. For instance, 1-Piperidino-1-trimethylsilyloxycyclopropane, related to the piperidine structure, reacts as cyclopropanone equivalents in the formation of various compounds like pyrroles and pyrrolizidines (Wasserman et al., 1989).

  • Use in Synthetic Applications : Related piperidinyl structures have been used in synthetic chemistry. For example, a synthesis process involving piperidin-4-yloxy pyrimidinamine, a key intermediate in deoxycytidine kinase inhibitors, was developed (Zhang et al., 2009).

  • Development of Antibacterial Agents : Compounds with cyclopropyl and piperidinyl groups have been explored for their antibacterial properties. For example, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives exhibit antibacterial activity (Miyamoto et al., 1987).

Biological Applications

  • Pharmacological Research : Related structures have been studied for pharmacological uses. For example, compounds with cyclopropyl-piperidinyl structures have shown activity as histamine H(3) receptor inverse agonists, enhancing cognitive abilities and promoting wakefulness (Hudkins et al., 2014).

  • Molecular Design for Medical Applications : The design of molecules incorporating piperidine units has been explored for medical applications. For instance, synthetic bacteriochlorins with spiro-piperidine motifs have been studied for their potential in medical imaging and therapy (Reddy et al., 2013).

  • Inhibition of Mammalian Topoisomerase II : Some cyclopropyl-pyridinyl derivatives have shown inhibitory activity against mammalian topoisomerase II, suggesting potential applications in cancer therapy (Wentland et al., 1993).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-cyclopropyl-2-piperidin-3-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.2ClH/c1-2-12(9-14-7-1)16-13-6-5-11(8-15-13)10-3-4-10;;/h5-6,8,10,12,14H,1-4,7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJAECLOBPSVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=C2)C3CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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